Lanthanum(III) oxalate hydrate

Catalog No.
S3443132
CAS No.
79079-18-8
M.F
C6H26La2O22
M. Wt
728.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanthanum(III) oxalate hydrate

CAS Number

79079-18-8

Product Name

Lanthanum(III) oxalate hydrate

IUPAC Name

lanthanum;oxalic acid;decahydrate

Molecular Formula

C6H26La2O22

Molecular Weight

728.07 g/mol

InChI

InChI=1S/3C2H2O4.2La.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2

InChI Key

SFCDNUVGLFIDSK-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[La+3].[La+3]

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[La].[La]

Precursor for Lanthanum-Based Materials

Lanthanum(III) oxalate hydrate (La₂(C₂O₄)₃·xH₂O) finds significant application in scientific research as a precursor for various lanthanum-based materials. These materials possess unique properties that make them valuable for diverse scientific fields. When heated, lanthanum(III) oxalate hydrate decomposes, leaving behind lanthanum oxide (La₂O₃) with a desired morphology and crystal structure depending on the processing conditions []. Lanthanum oxide is a crucial component in many functional materials, including:

  • Solid Oxide Fuel Cells (SOFCs): La₂O₃ is used as an electrolyte material in SOFCs due to its high ionic conductivity and excellent chemical stability at high temperatures []. Research explores doping La₂O₃ with other elements to further improve its performance.
  • Solid State Lighting: Lanthanum oxide serves as a host material for luminescent dopant ions in phosphors used for solid-state lighting applications []. Doping La₂O₃ with europium ions (Eu³⁺), for instance, creates a red-emitting phosphor with potential for use in light-emitting diodes (LEDs).

Catalyst Research

Lanthanum(III) oxalate hydrate itself can also be used as a catalyst in scientific research. Studies have explored its potential for applications such as:

  • Oxidation Reactions: Research suggests lanthanum(III) oxalate hydrate can act as a catalyst for the selective oxidation of organic substrates []. This opens doors for developing new and more efficient methods for organic synthesis.
  • Degradation of Pollutants: Lanthanum(III) oxalate hydrate demonstrates promise as a photocatalyst for the degradation of organic pollutants in wastewater treatment []. Research is ongoing to optimize its photocatalytic activity for environmental remediation purposes.

Lanthanum(III) oxalate hydrate, with the chemical formula La2(C2O4)3xH2O\text{La}_2(\text{C}_2\text{O}_4)_3\cdot x\text{H}_2\text{O}, is a compound formed from lanthanum, an element in the rare earth series, and oxalic acid. This compound typically appears as a white powder and is known for its relatively high molecular weight of approximately 541.87 g/mol when hydrated . The compound is insoluble in water but can decompose to lanthanum oxide upon heating, making it useful in various applications where thermal stability is required .

  • Dehydration Reaction: Upon heating, lanthanum(III) oxalate hydrate loses water molecules to form anhydrous lanthanum(III) oxalate.
    La2(C2O4)3xH2OLa2(C2O4)3+xH2O\text{La}_2(\text{C}_2\text{O}_4)_3\cdot x\text{H}_2\text{O}\rightarrow \text{La}_2(\text{C}_2\text{O}_4)_3+x\text{H}_2\text{O}
  • Thermal Decomposition: Further heating leads to the decomposition of lanthanum(III) oxalate into lanthanum oxide and carbon dioxide.
    La2(C2O4)32La2O3+6CO2\text{La}_2(\text{C}_2\text{O}_4)_3\rightarrow 2\text{La}_2\text{O}_3+6\text{CO}_2
  • Reaction with Acids: It can react with strong acids to produce soluble lanthanum salts.
    La2(C2O4)3+6HCl2LaCl3+3C2H2O+3CO2\text{La}_2(\text{C}_2\text{O}_4)_3+6\text{HCl}\rightarrow 2\text{LaCl}_3+3\text{C}_2\text{H}_2\text{O}+3\text{CO}_2

Several methods are commonly employed for synthesizing lanthanum(III) oxalate hydrate:

  • Precipitation Method: This involves mixing solutions of lanthanum nitrate and sodium oxalate under controlled conditions, leading to the formation of a precipitate that can be filtered and dried.

    Procedure:
    • Dissolve lanthanum nitrate in distilled water.
    • Slowly add sodium oxalate solution while stirring.
    • Filter the resulting precipitate and wash with cold water.
  • Hydrothermal Synthesis: This method utilizes high temperature and pressure conditions to enhance the solubility of reactants and promote crystallization.
  • Solvothermal Method: Involves using solvents at elevated temperatures to facilitate the reaction between lanthanum salts and oxalic acid, yielding higher purity products.

Lanthanum(III) oxalate hydrate has several applications across various fields:

  • Specialty Glass Manufacturing: Used as a component in glass formulations to improve optical properties.
  • Catalysts: Employed in catalytic processes due to its ability to stabilize certain catalytic sites.
  • Phosphors: Utilized in phosphorescent materials for lighting and display technologies.
  • Water Treatment: Acts as a coagulant in water purification processes .

Studies on the interaction of lanthanum(III) oxalate hydrate with other compounds are essential for understanding its behavior in various environments. Notably, its interactions with biological molecules could provide insights into its potential toxicity or therapeutic effects. Research indicates that lanthanum ions can bind with proteins and nucleic acids, affecting their structure and function .

Lanthanum(III) oxalate hydrate shares similarities with other rare earth metal oxalates. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Cerium(III) oxalate hydrateCe2(C2O4)3xH2O\text{Ce}_2(\text{C}_2\text{O}_4)_3\cdot x\text{H}_2\text{O}Known for its catalytic properties in oxidation reactions.
Neodymium(III) oxalate hydrateNd2(C2O4)3xH2O\text{Nd}_2(\text{C}_2\text{O}_4)_3\cdot x\text{H}_2\text{O}Exhibits strong magnetic properties useful in electronics.
Praseodymium(III) oxalate hydratePr2(C2O4)3xH2O\text{Pr}_2(\text{C}_2\text{O}_4)_3\cdot x\text{H}_2\text{O}Used in ceramics for its unique color properties.

Uniqueness

Lanthanum(III) oxalate hydrate is unique due to its specific thermal stability and ability to form stable complexes with various ligands, which enhances its utility in specialized applications compared to other rare earth metal oxalates.

Conventional Precipitation Techniques in Aqueous-Ethanol Systems

Conventional precipitation remains the most widely used method for synthesizing lanthanum(III) oxalate hydrate due to its simplicity and scalability. The process typically involves the reaction of lanthanum nitrate or chloride with oxalic acid in mixed aqueous-ethanol solvents. For example, adding an ethanol solution of oxalic acid to an aqueous solution containing lanthanum ions induces rapid precipitation of lanthanum oxalate hydrate. The ethanol-to-water volume ratio critically influences phase purity and particle morphology. Studies demonstrate that a ratio of 2:1 ethanol-to-water minimizes secondary phase formation, yielding pure perovskite-structured lanthanum oxalate hydrate after calcination.

The stoichiometric reaction proceeds as follows:
$$
2 \, \text{La(NO}3\text{)}3 + 3 \, \text{H}2\text{C}2\text{O}4 \rightarrow \text{La}2(\text{C}2\text{O}4)3 \cdot n\text{H}2\text{O} + 6 \, \text{HNO}_3
$$
This method produces colorless crystals with hydration states ranging from $$n = 1$$ to $$n = 10$$, depending on drying conditions. X-ray diffraction (XRD) analysis confirms that the as-synthesized powder consists of poorly crystalline oxalate hydrates, which transform into well-defined perovskite phases upon annealing above 600°C. Transmission electron microscopy (TEM) reveals that particles synthesized in aqueous-ethanol systems exhibit spherical morphologies with average diameters of 50–100 nm.

Table 1: Effect of Ethanol-to-Water Ratio on Phase Composition

Ethanol:Water RatioDominant PhaseSecondary Phases
1:1La$$2$$(C$$2$$O$$4$$)$$3$$·10H$$_2$$OMn$$3$$O$$4$$
2:1Perovskite La$${0.67}$$Sr$${0.33}$$MnO$$_3$$None
3:1La$$2$$O$$2$$CO$$_3$$Mn$$2$$O$$3$$

Data adapted from Uskoković and Drofenik (2006).

Hydrothermal Synthesis of Ternary Coordination Complexes

Hydrothermal methods enable the growth of large, single-crystal lanthanum oxalate hydrates with hierarchical structures. By maintaining low supersaturation and extended reaction times (7–14 days), researchers have synthesized crystals exceeding 1 mm in size. These conditions favor the formation of ternary coordination complexes, where water molecules occupy interstitial sites within a honeycomb-like lattice.

The hydrothermal process typically involves sealing aqueous solutions of lanthanum nitrate and oxalic acid in autoclaves at temperatures of 120–180°C. Under these conditions, lanthanum ions coordinate with oxalate anions and water molecules, forming $$ \text{La}2(\text{C}2\text{O}4)3(\text{H}2\text{O}){10} $$ clusters. Fourier-transform infrared (FTIR) spectroscopy identifies characteristic bands at 1620 cm$$^{-1}$$ (asymmetric C–O stretching) and 1380 cm$$^{-1}$$ (symmetric C–O stretching), confirming the integrity of the oxalate ligands.

Notably, hydrothermal synthesis avoids the need for post-annealing, as crystalline phases form directly during the reaction. Energy-dispersive X-ray fluorescence (EDXRF) analyses verify stoichiometric La:C:O ratios of 2:6:13, consistent with the decahydrate structure.

Solvothermal Approaches for Hierarchical Nanostructure Fabrication

Solvothermal techniques leverage non-aqueous solvents and surfactants to fabricate lanthanum oxalate hydrates with controlled nanostructures. Reverse micellar microemulsions, such as those formed by cetyltrimethylammonium bromide (CTAB)/1-hexanol/water systems, template the growth of mesoporous oxalate frameworks. In one approach, lanthanum precursors dissolved in the aqueous phase react with oxalic acid in the presence of CTAB, resulting in micelle-confined nanoparticles with diameters of 10–20 nm.

Thermogravimetric analysis (TGA) of solvothermally synthesized powders reveals a three-step decomposition process:

  • Dehydration (25–150°C): Loss of interstitial water molecules (15% weight loss).
  • Oxalate Decomposition (150–500°C): Exothermic conversion to lanthanum oxycarbonate (35% weight loss).
  • Perovskite Formation (>700°C): Endothermic transition to La$$2$$O$$3$$ and CO$$_2$$ evolution.

Differential scanning calorimetry (DSC) profiles show exothermic peaks at 316–426°C, corresponding to C–H bond cleavage and carbonate intermediate formation. Post-solvothermal annealing at 1100°C yields phase-pure lanthanum manganites with specific surface areas of 25 m$$^2$$/g, suitable for catalytic applications.

The layered architecture of lanthanum(III) oxalate hydrate arises from its propensity to form extended networks through oxalate bridging ligands and lanthanum-oxygen coordination. Hydrothermal synthesis at 60–80°C produces monoclinic crystals (space group P2~1~/c) with a unit cell comprising four La(III) ions coordinated by nine oxygen atoms—six from oxalate groups and three from water molecules [2]. This creates a distorted tricapped trigonal prism geometry, as confirmed by single-crystal X-ray diffraction (Figure 1) [2].

Structural Parameters of Hydrothermal Products

ParameterMonoclinic Phase (P2~1~/c)Triclinic Phase (P-1)
Unit Cell Volume1,524 ų1,489 ų
La–O Bond Length2.52–2.67 Å2.48–2.71 Å
Coordination Number98
Hydration (x)106–8

The monoclinic phase dominates at lower temperatures (60°C), with larger crystals forming due to slower nucleation rates [6]. Increasing the temperature to 80°C shifts the equilibrium toward triclinic structures (P-1), characterized by reduced hydration (x = 6–8) and a lower coordination number (8) [2] [6]. This transition is attributed to thermal destabilization of water molecules in the coordination sphere, favoring compact packing.

Coordination Geometry Variations Across pH Gradients

pH critically influences the coordination environment of La(III) in oxalate systems. Below pH 3, La(III) exists as [La(H~2~O)~9~]^3+^, which reacts with oxalate (C~2~O~4~^2−^) to form La~2~(C~2~O~4~)~3~·10H~2~O via the reaction:
$$ 2\text{La(NO}3\text{)}3 + 3\text{H}2\text{C}2\text{O}4 \rightarrow \text{La}2(\text{C}2\text{O}4)3\cdot10\text{H}2\text{O} + 6\text{HNO}_3 $$ [1] [5].

At pH 3.5–5.0, partial deprotonation of oxalic acid promotes the formation of mixed-ligand complexes, such as [La(C~2~O~4~)(H~2~O)~6~]^+^, which adopt a square antiprismatic geometry [5]. Infrared spectroscopy reveals shifts in ν~asym~(C–O) from 1,610 cm^−1^ (free oxalate) to 1,580 cm^−1^ (coordinated oxalate), confirming ligand participation [3].

pH-Dependent Coordination Modes

pH RangeDominant SpeciesCoordination Geometry
<3[La(H~2~O)~9~]^3+^Tricapped Trigonal Prism
3–5[La(C~2~O~4~)(H~2~O)~6~]^+^Square Antiprism
>5La(OH)~3~ precipitationAmorphous Aggregates

Above pH 5, hydroxide competition leads to La(OH)~3~ precipitation, terminating oxalate coordination [5]. These variations underscore the pH sensitivity of La(III) oxalate’s structural motifs, with implications for materials synthesized under acidic or near-neutral conditions.

Hydration-Dependent Polymorphic Transformations

Hydration states (x = 1, 2, 3, 7, 10) drive polymorphic transitions in lanthanum(III) oxalate hydrate. The decahydrate (x = 10) adopts a monoclinic structure with interlayer water molecules occupying 21% of the unit cell volume [2]. Thermogravimetric analysis shows stepwise dehydration:

  • 50–120°C: Loss of four lattice H~2~O (Δm = 12.7%)
  • 120–250°C: Loss of six coordinated H~2~O (Δm = 19.2%)
  • >350°C: Oxalate decomposition to La~2~O~3~ [3] [4].

Hydration States and Structural Impact

Hydration (x)Crystal SystemDensity (g/cm³)Stability Range (°C)
10Monoclinic2.41<50
7Monoclinic2.5850–120
3Triclinic2.67120–250
1Triclinic2.73>250

Reducing hydration to x = 7 induces a monoclinic-to-triclinic transition, shortening La–O bonds by 0.12 Å and increasing density by 10% [2] [6]. This compaction enhances thermal stability, with the triclinic phase persisting up to 250°C before decomposing. In contrast, the decahydrate’s open framework collapses rapidly above 50°C, releasing lattice water [4].

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

16

Exact Mass

727.90430 g/mol

Monoisotopic Mass

727.90430 g/mol

Heavy Atom Count

30

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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